5-[Bromoacetamido]tetramethylrhodamine
Overview
Description
5-[Bromoacetamido]tetramethylrhodamine is a synthetic intermediate and a member of the rhodamine family of dyes. It is widely used as a fluorescent probe for labeling biomolecules such as proteins, nucleic acids, and lipids. The compound has a molecular formula of C26H24BrN3O4 and a molecular weight of 522.40 .
Mechanism of Action
Target of Action
5-[Bromoacetamido]tetramethylrhodamine is a synthetic intermediate . It is a thiol-selective reactive dye that is used to non-specifically label proteins via the cysteine residues .
Mode of Action
The compound interacts with its targets, primarily cysteine residues in proteins, through a process known as bromoacetamido coupling . This results in the covalent attachment of the rhodamine dye to the protein, allowing for the visualization of the protein under fluorescence microscopy .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the proteins it labels. As a general-purpose labeling agent, it can be used in a wide range of applications, from observing cell structures to tracking biomolecules .
Result of Action
The primary result of the action of this compound is the labeling of proteins, which allows for their visualization under fluorescence microscopy . This can provide valuable insights into protein localization, movement, and interactions within the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the solution, the presence of reducing agents that can interfere with the bromoacetamido coupling reaction, and the intensity and wavelength of the light used for fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bromoacetamido]tetramethylrhodamine typically involves the functionalization of rhodamine dyes. A common method includes the use of phthalaldehydic acids as anhydride replacements to avoid the generation of regioisomers . This method allows for the preparation of single isomer tetramethylrhodamines by providing only one point of reactivity for the aminophenol.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods to those described above. The process is optimized to ensure high purity and yield, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-[Bromoacetamido]tetramethylrhodamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
5-[Bromoacetamido]tetramethylrhodamine is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe for studying chemical reactions and interactions.
Biology: Employed in labeling biomolecules such as proteins, nucleic acids, and lipids for imaging and analysis.
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular processes and disease mechanisms.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Tetramethylrhodamine (TMRM): A cell-permeant dye that accumulates in active mitochondria with intact membrane potentials.
Rhodamine B: Another member of the rhodamine family used for similar applications.
X-Rhodamine: A derivative of rhodamine with distinct fluorescent properties.
Uniqueness
5-[Bromoacetamido]tetramethylrhodamine is unique due to its specific functionalization, which allows for targeted labeling and analysis of biomolecules. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound in scientific studies.
Properties
IUPAC Name |
N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-bromoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOXEKVATBJGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CBr)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407493 | |
Record name | 5-[Bromoacetamido]tetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166442-38-2 | |
Record name | N-[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]-2-bromoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166442-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[Bromoacetamido]tetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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